molecular formula C16H17N3O4 B5565300 1-(FURAN-2-CARBONYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE

1-(FURAN-2-CARBONYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE

Cat. No.: B5565300
M. Wt: 315.32 g/mol
InChI Key: XXTYMYFWVATDNZ-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE typically involves the reaction of furan-2-carboxylic acid with 3-nitrobenzyl chloride in the presence of a base, followed by the introduction of the piperazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group may play a role in binding to active sites, while the piperazine ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(FURAN-2-CARBONYL)-3-FURAN-2-YLMETHYL-THIOUREA: Shares the furan-2-carbonyl group but differs in the presence of a thiourea moiety.

    Phenylboronic Pinacol Esters: Similar in their use as building blocks in organic synthesis but differ in their functional groups and reactivity.

Uniqueness

1-(FURAN-2-CARBONYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE is unique due to its combination of a furan ring, a nitrophenyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

1-(Furan-2-carbonyl)-4-[(3-nitrophenyl)methyl]piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C15H15N3O3, with a molecular weight of 313.32 g/mol. This compound combines a furan-2-carbonyl moiety with a piperazine ring and a nitrophenyl group, which may confer distinct pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Preparation of the furan-2-carbonyl moiety : This can be achieved through the Friedel-Crafts acylation of furan with an appropriate acyl chloride.
  • Formation of the piperazine ring : Piperazine is reacted with the nitrophenyl group to form the final compound via coupling reactions under basic conditions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties. Similar compounds have shown a range of biological activities, including:

  • Antimicrobial Activity : Compounds with structural similarities have demonstrated significant antibacterial and antifungal effects. For instance, derivatives containing nitrophenyl groups have been reported to exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis or cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the functional groups attached to the piperazine ring can significantly influence biological activity. For example:

  • The presence of electron-withdrawing groups like nitro enhances antibacterial activity.
  • Alterations in the side chains can lead to variations in lipophilicity, affecting bioavailability and potency.
Compound NameStructural FeaturesUnique Aspects
1-(Furan-2-carbonyl)-4-(phenyl)piperazineFuran carbonyl and phenyl groupBroad spectrum antimicrobial activity
1-(Furan-2-carbonyl)-4-[3-(chlorophenyl)methyl]piperazineChlorophenyl instead of nitrophenylEnhanced anti-inflammatory properties
1-(Furfuryl)-4-[3-nitrophenyl]piperazineFurfuryl group instead of furan carbonylPotential neuroprotective effects

Case Studies

  • Antimicrobial Efficacy : A study evaluating various piperazine derivatives found that those with nitrophenyl substituents displayed MIC values as low as 6.25 μg/mL against MRSA, significantly outperforming standard antibiotics like ciprofloxacin .
  • Anticancer Activity : In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cell lines, suggesting potential as anticancer agents. The mechanism involves the modulation of signaling pathways related to cell survival .

The proposed mechanism of action for this compound involves:

  • Interaction with Biological Targets : The nitrophenyl group may act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The piperazinyl moiety can interact with various receptors, potentially modulating signal transduction pathways critical for cellular responses.

Properties

IUPAC Name

furan-2-yl-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-16(15-5-2-10-23-15)18-8-6-17(7-9-18)12-13-3-1-4-14(11-13)19(21)22/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTYMYFWVATDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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